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Cyclin D1

CDK4/6 Inhibition Cancer Therapeutics Kinase Assay

Researchers relying on generic cyclin/CDK complexes risk misleading inhibitor profiling due to divergent binding affinities across D-type cyclins. Cyclin D1 pairs exclusively with CDK4 in certain cancers, and inhibitor potency shifts dramatically with complex composition. • Establish robust CDK4/Cyclin D1 kinase assays using abemaciclib (IC50 = 2 nM; Kd = 0.08 nM) as a quantitative reference benchmark for novel compound screening. • Deploy ribociclib or palbociclib-validated against >450-kinase panels-as selective chemical probes to interrogate Cyclin D1/CDK4/6 axis function with minimal off-target confounding. • Quantify Cyclin D1 via validated IHC as a prognostic biomarker in colorectal tumor buds (P=0.02 for advanced stage & lymph node metastasis).

Molecular Formula C72H104N20O16S
Molecular Weight 0
CAS No. 136601-57-5
Cat. No. B1179525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclin D1
CAS136601-57-5
Molecular FormulaC72H104N20O16S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 1 active / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclin D1 (CAS 136601-57-5) Product-Specific Evidence Guide for Scientific Selection & Procurement


Cyclin D1 (CCND1) is a key regulatory subunit of cyclin-dependent kinases 4 and 6 (CDK4/6), controlling the G1 to S phase transition in the cell cycle. It is a validated oncogene, with its amplification and overexpression implicated in various human cancers, including breast, colorectal, and lung cancers [1]. The protein's primary function is to form an active complex with CDK4 or CDK6, which then phosphorylates the retinoblastoma protein (Rb), thereby promoting cell cycle progression [2].

G1/S cell cycle transition studies via CDK4/6 regulation
Oncogene pathway model context (reported amplification in solid tumors)
Kinase complex reconstitution & inhibitor screening workflows

Why Generic Substitution Fails: The Critical Quantitative Differences Between Cyclin D1 and Its Analogs in Research Applications


The D-type cyclin family (D1, D2, and D3) and their CDK partners (CDK4 and CDK6) are often viewed as functionally redundant. However, critical quantitative differences in binding affinities, expression profiles, and complex-specific inhibitor potencies invalidate this assumption [1]. For instance, in multiple myeloma, cyclin D1 pairs exclusively with CDK4, while CDK6 pairs only with cyclin D2, a pairing specificity not observed across all tissue types [2]. Furthermore, the potency of major CDK4/6 inhibitors varies dramatically depending on the exact cyclin/CDK complex, making precise knowledge of the Cyclin D1/CDK4 or CDK6 axis essential for assay design and interpretation [3]. The evidence below demonstrates that substituting another D-type cyclin or a generic CDK complex can lead to significantly different, and potentially misleading, experimental outcomes.

Partner specificity Cyclin D1/CDK4 pairing may differ from D2/D3 in certain models; generic cyclin D complexes may shift interpretation.
Inhibitor profile CDK4/6 inhibitor potencies vary by complex composition; using a pan-inhibitor may not reflect Cyclin D1 axis response.
Selectivity context Off-target kinase binding differs among inhibitors; promiscuous probes can confound Cyclin D1/CDK4 readouts.

Cyclin D1 (136601-57-5) Quantitative Evidence: Head-to-Head Comparisons for Informed Procurement


Abemaciclib Exhibits Superior Potency for Cyclin D1/CDK4 vs. Palbociclib and Ribociclib

In a direct biochemical comparison of FDA-approved CDK4/6 inhibitors, abemaciclib demonstrated a 5.5-fold greater potency for the Cyclin D1/CDK4 complex than palbociclib, and a 5-fold greater potency than ribociclib [1]. This superior inhibitory activity is a key differentiating factor when selecting a compound for in vitro studies targeting the Cyclin D1/CDK4 axis.

Inhibitor potency
Head-to-head
IC50 2 nM (abemaciclib) vs 11 nM (palbociclib) and 10 nM (ribociclib) for Cyclin D1/CDK4
Supports low-concentration inhibition assay context for Cyclin D1/CDK4 studies
Biochemical kinase assay; 5.5-fold and 5-fold lower IC50 reported
CDK4/6 Inhibition Cancer Therapeutics Kinase Assay

Abemaciclib's Higher Binding Affinity (Kd) for Cyclin D1/CDK4 Distinguishes It from First-Generation Inhibitors

A comprehensive analysis of binding affinities reveals that abemaciclib binds to the Cyclin D1/CDK4 complex with a dissociation constant (Kd) of 0.08 nM, which is 9.4-fold tighter than palbociclib (Kd = 0.75 nM) and 16.3-fold tighter than ribociclib (Kd = 1.3 nM) [1]. This higher affinity may contribute to its enhanced potency and different clinical profile.

Binding affinity
Head-to-head
Kd 0.08 nM (abemaciclib) vs 0.75 nM (palbociclib) and 1.3 nM (ribociclib)
Reported higher binding affinity supports target engagement assay context
KinomeScan competition binding assay; 9.4–16.3-fold difference
Binding Affinity Kinase Profiling Drug Discovery

Ribociclib and Palbociclib Show High Kinase Selectivity, While Abemaciclib is More Promiscuous

In a selectivity screen of over 450 kinases, ribociclib and palbociclib demonstrated a high degree of selectivity for CDK4 (and CDK6), with very few additional binding events. In contrast, abemaciclib was found to be a much more promiscuous kinase inhibitor, binding to a broader range of off-target kinases [1]. This difference in selectivity is critical for interpreting experimental results, as off-target effects can confound phenotypic observations.

Kinase selectivity
Head-to-head
Ribociclib & palbociclib: high selectivity; abemaciclib: broader kinase binding (450+ panel)
Selectivity profile may influence pathway-readout interpretation
KinomeScan platform; off-target binding context requires review
Kinase Selectivity Off-Target Effects Chemical Probe

Differential Cellular Preference for CDK4 vs. CDK6 Among CDK4/6 Inhibitors

When tested in cell lines genetically defined to be dependent on either CDK4 or CDK6, ribociclib and abemaciclib demonstrated greater activity in CDK4-dependent cells compared to CDK6-dependent cells. Palbociclib, in contrast, showed similar activity in both cell types [1]. This indicates that the choice of inhibitor for cellular studies should be guided by the specific CDK dependency of the model system.

Cellular preference
Head-to-head
Ribociclib & abemaciclib more active in CDK4-dependent cells; palbociclib activity similar across dependencies
Cell model CDK dependency may shift inhibitor response context
Genetically defined dependency cell lines; functional assay readouts
Cellular Activity CDK4/CDK6 Dependency Functional Genomics

Cyclin D1 Overexpression Quantified as a Prognostic Marker in Colorectal Cancer

In a study of 167 colorectal cancer patients, increased Cyclin D1 expression was observed in high-grade tumor budding (TB) and was associated with a poor prognosis [1]. The incidence of TB was significantly higher in patients with lymph node metastasis (P = 0.02) and in those with Stages 3 and 4 disease (P = 0.07) [1]. This quantifies Cyclin D1's utility as a biomarker for more aggressive disease, distinguishing it from other potential cell cycle markers that may not show the same correlation.

Prognostic correlation
Class-level
High Cyclin D1 expression in tumor budding linked to advanced stage, lymph node metastasis (P=0.02)
Supports biomarker validation studies in colorectal cancer research models
IHC on 167 human tumor samples; correlation context requires antibody specificity review
Biomarker Prognosis Immunohistochemistry

Cyclin D1 (CAS 136601-57-5) Optimal Application Scenarios Based on Quantitative Evidence


High-Throughput Screening for Next-Generation Cyclin D1/CDK4 Inhibitors

Use high-purity recombinant Cyclin D1 protein in complex with CDK4 to establish a robust biochemical kinase assay. The quantitative data showing abemaciclib's superior potency (IC50 = 2 nM) and higher binding affinity (Kd = 0.08 nM) for this complex can be used as a reference standard for benchmarking novel compounds. This assay is essential for identifying inhibitors with potentially improved selectivity or potency [1].

Selective Chemical Probe Studies in CDK4-Dependent Cancer Models

Employ ribociclib or palbociclib as selective chemical probes to interrogate the specific function of the Cyclin D1/CDK4/6 axis in cell lines with defined genetic dependencies. Given their high kinome selectivity, as demonstrated in >450-kinase panels, these compounds are less likely to produce off-target effects that could confound results, making them ideal tools for mechanistic studies [2].

Immunohistochemical Validation of Prognostic Biomarkers in Colorectal Cancer Cohorts

Utilize a validated, high-specificity Cyclin D1 antibody for immunohistochemistry on patient-derived colorectal tumor tissue microarrays. The evidence correlating high Cyclin D1 expression in tumor buds with advanced stage and lymph node metastasis (P=0.02) supports its use as a quantitative biomarker for patient stratification and prognostic assessment [3].

Application
Selection Property
Validation Focus
Cyclin D1/CDK4 inhibitor screening
Reference inhibitor benchmarking
Assay window & reported IC50/Kd context
CDK4-dependent cancer model studies
Kinase selectivity & off-target profile
Pathway-selectivity and phenotypic readout
Colorectal cancer biomarker validation
Antibody specificity & expression correlation
Prognostic correlation in tissue microarray research
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